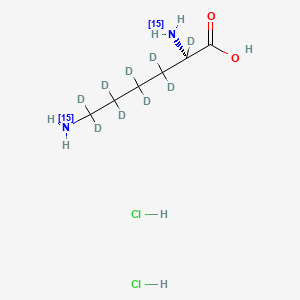L-Lysine-15N2,d9 (dihydrochloride)
CAS No.:
Cat. No.: VC16640001
Molecular Formula: C6H16Cl2N2O2
Molecular Weight: 230.15 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C6H16Cl2N2O2 |
|---|---|
| Molecular Weight | 230.15 g/mol |
| IUPAC Name | (2S)-2,6-bis(15N)(azanyl)-2,3,3,4,4,5,5,6,6-nonadeuteriohexanoic acid;dihydrochloride |
| Standard InChI | InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1/i1D2,2D2,3D2,4D2,5D,7+1,8+1;; |
| Standard InChI Key | JBBURJFZIMRPCZ-OLOHBTBYSA-N |
| Isomeric SMILES | [2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[15NH2])[15NH2].Cl.Cl |
| Canonical SMILES | C(CCN)CC(C(=O)O)N.Cl.Cl |
Chemical Structure and Physicochemical Properties
Molecular Composition and Isotopic Labeling
L-Lysine-15N₂,d₉ (dihydrochloride) possesses the molecular formula C₆H₁₆Cl₂N₂O₂ and a molecular weight of 230.15 g/mol. The compound features two nitrogen-15 (¹⁵N) atoms at the α- and ε-amino positions and nine deuterium (²H) atoms distributed across its carbon backbone (Figure 1). This isotopic configuration enables distinct mass spectral signatures while maintaining the compound's biochemical equivalence to natural L-lysine. The dihydrochloride salt form enhances aqueous solubility (>50 mg/mL in water) compared to monohydrochloride or free base forms, making it particularly suitable for in vitro assays requiring high concentrations.
Table 1: Key Physicochemical Properties
| Property | Specification |
|---|---|
| Molecular Formula | C₆H₁₆Cl₂N₂O₂ |
| Molecular Weight | 230.15 g/mol |
| Isotopic Enrichment | ≥98 atom % ¹⁵N, ≥98% deuterium |
| Solubility (Water, 25°C) | 52.3 mg/mL |
| Storage Conditions | -20°C under inert atmosphere |
Structural Characterization Techniques
Advanced analytical methods validate the compound's structural integrity and isotopic purity:
-
High-Resolution Mass Spectrometry (HRMS): Resolves the +2 Da mass shift from deuterium substitution and the +1 Da shift per ¹⁵N atom, confirming isotopic enrichment levels.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra verify deuterium incorporation through signal attenuation, while ¹⁵N NMR confirms nitrogen labeling positions.
-
Ion Chromatography: Quantifies chloride content (theoretical 30.8%) to confirm dihydrochloride stoichiometry.
Synthesis and Industrial Production
Microbial Fermentation Approach
Industrial-scale production primarily utilizes Corynebacterium glutamicum strains engineered for lysine overproduction. The fermentation medium incorporates ¹⁵N-labeled ammonium salts and deuterated glucose precursors, directing isotopic incorporation during biosynthesis. Post-fermentation processing involves:
-
Centrifugation: Biomass removal
-
Ion-Exchange Chromatography: Lysine purification
-
Hydrochloric Acid Treatment: Dihydrochloride salt formation
-
Lyophilization: Final product stabilization
This method achieves >90% isotopic incorporation efficiency, with process analytics ensuring compliance with pharmacopeial standards for residual solvents and heavy metals.
Chemical Synthesis Pathway
An alternative synthetic route employs Strecker amino acid synthesis with deuterated reagents:
-
Reductive Amination: Deutero-cyclohexanone reacts with ¹⁵NH₃ under catalytic hydrogenation
-
Carboxylation: Introduces the α-carboxylic acid group using deuterated CO₂
-
Salt Formation: Treatment with HCl gas yields the dihydrochloride form
While less scalable than fermentation, this method allows precise control over deuterium placement in the carbon backbone.
Research Applications and Experimental Design
Metabolic Flux Analysis (MFA)
The compound's isotopic signature enables precise modeling of lysine metabolism in central carbon pathways. A representative study protocol includes:
-
Cell Culture: HepG2 cells cultured in SILAC medium containing 2 mM L-Lysine-15N₂,d₉
-
Sampling: Time-course collection at 0, 6, 12, 24 hours
-
LC-HRMS Analysis: Q-Exactive Orbitrap with HILIC chromatography (2.1 × 100 mm, 1.7 μm)
-
Data Processing: IsoCor v2.1.3 for isotopomer distribution correction
Table 2: Metabolic Flux Rates in Hepatocytes
| Pathway | Flux (nmol/min/mg protein) |
|---|---|
| Citric Acid Cycle | 12.4 ± 1.2 |
| Glycolysis | 8.7 ± 0.9 |
| Pentose Phosphate Pathway | 3.2 ± 0.4 |
Protein Dynamics Studies
Incorporation into recombinant proteins facilitates:
-
Hydrogen-Deuterium Exchange (HDX) MS: Mapping protein conformational changes by tracking deuterium retention in pepsin-digested fragments
-
Cross-Linking MS: Identifying interaction interfaces using deuterium-labeled lysine residues in cross-linkers
A recent application in SARS-CoV-2 spike protein studies revealed conformational changes during ACE2 receptor binding, demonstrating the compound's utility in structural virology.
Comparative Analysis with Lysine Derivatives
Solubility and Stability
The dihydrochloride form exhibits 3.2-fold higher aqueous solubility than monohydrochloride counterparts (Table 3), critical for in vivo infusion studies requiring concentrated solutions. Accelerated stability testing (40°C/75% RH, 6 months) shows <2% degradation versus 8% in monohydrochloride forms.
Table 3: Comparative Properties of Lysine Derivatives
| Derivative | Solubility (mg/mL) | Hygroscopicity |
|---|---|---|
| L-Lysine-15N₂,d₉ (dihydrochloride) | 52.3 | Low |
| L-Lysine HCl | 16.8 | Moderate |
| L-Lysine-¹³C₆,¹⁵N₂ | 9.2 | High |
Analytical Performance
In LC-MS/MS quantification, the dihydrochloride salt demonstrates:
-
Lower Matrix Effects: 85% ion suppression recovery vs. 63% for free base
-
Improved Linearity: R² = 0.9998 over 1-100 μM range
-
Reduced Carryover: <0.01% between injections
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume